molecular formula C29H30O11 B2916322 3,5-di(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-cinnamoylphenoxy)tetrahydro-2H-pyran-4-yl acetate CAS No. 1094815-14-1

3,5-di(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-cinnamoylphenoxy)tetrahydro-2H-pyran-4-yl acetate

Cat. No. B2916322
CAS RN: 1094815-14-1
M. Wt: 554.548
InChI Key: CIOLMTLOCUJIMU-XNTDXEJSSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of a tetrahydro-2H-pyran ring with acetyloxy and cinnamoyl substituents. The isoxazolyl group adds complexity to its overall architecture. Refer to the for a visual representation.

Scientific Research Applications

Synthetic Applications and Methodologies Compounds with similar structural features have been utilized in synthetic organic chemistry for constructing complex molecular architectures. For example, pyran derivatives serve as key synthons in the creation of heterocyclic compounds, illustrating their importance in the synthesis of natural products and pharmaceuticals. One study described the synthesis of terphenyls from aryl ketones using a related pyran compound, highlighting its utility in forming symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). Another research effort focused on the palladium(II)-catalyzed hydroxycarbonylation of hexenols to synthesize tetrahydropyrans, demonstrating the compound's role in key steps towards natural product synthesis (Karlubíková et al., 2011).

Antioxidant and Biological Activities Studies on related compounds have also explored their potential as antioxidants and in biological applications. For instance, substituted aryl meroterpenoids derived from red seaweed showed promising antioxidant activities, suggesting that structurally similar compounds could serve as lead molecules for pharmaceutical and food industry applications (Chakraborty et al., 2016).

Chemoselective Applications In another domain, a chemoselective biocatalytic procedure was developed for the synthesis of a key statin side chain intermediate from its acetate precursor, underscoring the relevance of acetyloxy and pyran functionalities in facilitating selective transformations in synthetic chemistry (Troiani et al., 2011).

properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O11/c1-17(30)35-16-25-26(36-18(2)31)27(37-19(3)32)28(38-20(4)33)29(40-25)39-23-13-11-22(12-14-23)24(34)15-10-21-8-6-5-7-9-21/h5-15,25-29H,16H2,1-4H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOLMTLOCUJIMU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-di(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-cinnamoylphenoxy)tetrahydro-2H-pyran-4-yl acetate

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